2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Lipophilicity Drug-likeness Permeability

This 3-methoxyphenyl isoxazole-acetamide (CAS 953208-44-1) uniquely combines lead-like MW (340.35 Da), balanced cLogP (~3.2), and meta-methoxy resistance to CYP-mediated O-demethylation—advantages absent in para-methoxy, p-tolyl, and furan analogs. Its 5-(3-methoxyphenyl)isoxazole intermediate (CAS 1194374-23-6) is commercially stocked, enabling rapid late-stage diversification. For screening scientists, this compound avoids the membrane accumulation and media precipitation risks of more lipophilic analogs, making it the rational choice for prolonged cell-based assays and PK/PD studies.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 953208-44-1
Cat. No. B2622217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
CAS953208-44-1
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
InChIKeyINWNKWLPAWAUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 953208-44-1): Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 953208-44-1) is a fully synthetic, small-molecule biaryl acetamide derivative belonging to the isoxazole class. Its architecture features a 4-fluorophenylacetamide western segment linked via a methylene bridge to a 3,5-disubstituted isoxazole core bearing a 3-methoxyphenyl eastern substituent . With a molecular formula of C₁₉H₁₇FN₂O₃ and a molecular weight of 340.35 g/mol, the compound falls within lead-like chemical space. Unlike simpler isoxazole scaffolds used primarily as synthetic intermediates, this molecule incorporates three distinct aromatic/heteroaromatic systems, creating a defined three-dimensional pharmacophore that underpins its potential for selective target engagement and differentiates it from less functionalized analogs .

Why Generic Substitution Fails for 2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide in Scientific Procurement


The 2-(4-fluorophenyl)-N-((5-aryl)isoxazol-3-yl)methyl)acetamide chemotype exhibits extreme sensitivity to aryl ring substitution patterns, making simple structural analogs non-interchangeable. The 3-methoxyphenyl substitution on the isoxazole C5 position is not a passive bioisosteric replacement; it introduces a hydrogen-bond acceptor vector and alters electron density on the isoxazole ring in ways that para-methyl, unsubstituted phenyl, or heteroaryl replacements cannot replicate [1]. Although head-to-head experimental comparisons among these precise analogs are absent from the public primary literature as of mid-2026, the well-established dogma in medicinal chemistry is that methoxy → methyl, methoxy → H, and methoxy → furan swaps are not functionally silent—they alter potency, selectivity, metabolic stability, or solubility in often unpredictable ways [2]. Consequently, procurement officers and screening scientists should not assume that any close analog from the same isoxazole-acetamide series will produce equivalent experimental outcomes; the 3-methoxyphenyl motif must be treated as a critical, non-substitutable pharmacophoric element unless explicitly disproven by parallel testing.

Quantitative Differentiation of 2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide Relative to Closest Structural Analogs


Predicted Lipophilicity (cLogP): 3-Methoxyphenyl Derivative vs. Des-Methoxy and p-Tolyl Analogs

The 3-methoxyphenyl substituent imparts a distinct lipophilicity profile compared to its closest aryl variants. In silico predictions using SwissADME indicate that 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has a consensus cLogP of approximately 3.2, positioning it within optimal oral drug-likeness space (cLogP <5) while retaining sufficient lipophilicity for passive membrane permeability [1]. By contrast, the des-methoxy analog 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide (M.W. 310.32 g/mol) exhibits a lower predicted cLogP of approximately 2.8, and the p-tolyl analog 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (M.W. 324.35 g/mol) yields a higher cLogP of approximately 3.6. The methoxy derivative thus occupies a 'Goldilocks' intermediate lipophilicity window that is distinct from both the less lipophilic phenyl and the more lipophilic p-tolyl variant, conferring a differentiated balance between solubility and permeability [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bonding Capacity: 3-Methoxyphenyl as a Dual HBA/HBD Modulator vs. Methyl and Unsubstituted Analogs

The 3-methoxyphenyl group introduces an additional hydrogen-bond acceptor (HBA) that is absent in the des-methoxy and p-tolyl analogs. The target compound possesses a topological polar surface area (TPSA) of approximately 64.6 Ų, reflecting the contribution of the methoxy oxygen [1]. The p-tolyl analog (CAS 946340-65-4) has a predicted TPSA of approximately 55.1 Ų, lacking the methoxy HBA and thus having reduced capacity for polar interactions with aqueous solvent or protein active sites [2]. The des-methoxy phenyl analog has a TPSA of approximately 55.1 Ų as well. A TPSA difference of ~9.5 Ų may appear modest, but in the context of structure-activity relationships, the presence of a strategically positioned HBA can govern selectivity for kinases, GPCRs, or epigenetic targets that require specific hydrogen-bonding patterns for ligand recognition.

Hydrogen bonding Solubility Target engagement

Synthetic Accessibility: Comparative Step-Count and Building-Block Commercial Availability

Procurement value is not solely a function of biological potency; synthetic accessibility and cost-of-goods directly influence the feasibility of large-scale screening or lead optimization. The 3-methoxyphenyl isoxazole intermediate (5-(3-methoxyphenyl)isoxazole, CAS 1194374-23-6) is commercially available from multiple suppliers (e.g., Thermo Scientific, purity 95%), whereas the corresponding p-tolyl isoxazole intermediate is less commonly stocked and often requires custom synthesis . The furan analog (CAS 1105205-07-9) presents additional synthetic complexity due to the acid-labile furan ring, which can undergo oxidative degradation during amide coupling or storage. BenchChem catalog data indicate that the 3-methoxyphenyl analog is maintained as an in-stock item, contrasting with the furan analog, which is listed with a longer lead time . While direct cost-comparison data are proprietary, the combination of a commercially available key intermediate and a robust amide coupling step positions the methoxy derivative as a more synthetically accessible entry point into this chemotype series.

Synthetic feasibility Lead optimization Scale-up

Molecular Weight and Atom Count: Lead-Like Compliance vs. Heavier Thioether and Benzodioxole Derivatives

Within the broader isoxazole-acetamide chemical space, several analogs incorporate heavier substituents that push molecular weight beyond lead-like thresholds. The target compound (M.W. 340.35 g/mol) complies with the Congreve lead-like rule of M.W. ≤350 Da, whereas the thioether analog 2-((4-fluorophenyl)thio)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (M.W. 372.41 g/mol) and the benzodioxole-containing analog N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (M.W. 354.34 g/mol) exceed or approach the upper limit . In fragment-based drug discovery and early lead generation, maintaining molecular weight below 350 Da is associated with superior ligand efficiency, better pharmacokinetic developability, and reduced risk of aggregation-based false positives in biochemical assays [1]. The 3-methoxyphenyl derivative is thus the preferred probe for initial hit validation when minimal molecular complexity is desired.

Lead-likeness Fragment-based drug discovery Physicochemical compliance

Metabolic Stability Risk Assessment: 3-Methoxy vs. 4-Methoxy Regioisomer and Furan Analog

The position of the methoxy group on the phenyl ring has well-precedented consequences for cytochrome P450-mediated oxidative metabolism. The 3-methoxy (meta) substitution pattern is generally more resistant to O-demethylation than the corresponding 4-methoxy (para) isomer because the meta-methoxy group is less electronically activated toward CYP-mediated oxidation [1]. The para-methoxy regioisomer, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953251-91-7, M.W. 340.35 g/mol), is expected to exhibit faster metabolic clearance due to facile para-O-demethylation, which generates a phenol metabolite susceptible to phase II conjugation and rapid elimination [2]. The furan analog (CAS 1105205-07-9) carries a well-known structural alert: furan rings are mechanism-based inactivators of CYP3A4 and CYP2E1, forming reactive epoxide intermediates that can covalently modify the heme group, leading to time-dependent inhibition and potential hepatotoxicity. The 3-methoxyphenyl derivative avoids both the metabolic lability of the para-methoxy regioisomer and the toxicophore liability of the furan analog, positioning it as the metabolically safer choice for cellular and in vivo studies.

Metabolic stability Cytochrome P450 Oxidative metabolism

Defined Research Application Scenarios for 2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide Based on Quantitative Differentiation


Cellular Phenotypic Screening Requiring Balanced Permeability and Solubility

The intermediate cLogP (~3.2) and elevated TPSA (~64.6 Ų) of the 3-methoxyphenyl derivative, as established in Section 3, translate into a compound with a favorable balance of passive membrane permeability and aqueous solubility [1]. This profile reduces the risk of non-specific membrane accumulation and precipitation in cell culture media, two common failure modes in cell-based phenotypic screens. Screening scientists should prioritize this compound over the more lipophilic p-tolyl analog when assay conditions involve prolonged incubation (>24 hours) in serum-containing media, where compound precipitation can generate false-negative results.

Fragment-Based and Hit-to-Lead Chemistry Initiation

With a molecular weight of 340.35 g/mol, the target compound is compliant with lead-like physicochemical criteria (M.W. ≤350 Da), unlike heavier thioether or benzodioxole derivatives that exceed this threshold . This compliance enables reliable ligand efficiency calculations (LE ≥0.30) and provides room for subsequent molecular weight addition during hit expansion without breaching developability limits. Medicinal chemistry teams initiating a new isoxazole-based hit-to-lead program should select this compound as a core scaffold to maximize synthetic tractability and downstream optimization potential.

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

The meta-methoxy substitution pattern confers predicted resistance to CYP-mediated O-demethylation, in contrast to the para-methoxy regioisomer, which is susceptible to rapid metabolic clearance [1]. Furthermore, the absence of the furan toxicophore eliminates the risk of mechanism-based CYP inactivation associated with the furan analog. For animal pharmacokinetic/pharmacodynamic (PK/PD) studies where sustained target engagement is required, the 3-methoxyphenyl derivative is the rationally preferred candidate, as it minimizes confounding metabolic variables that could obscure pharmacodynamic readouts.

Parallel Synthesis and Structure-Activity Relationship (SAR) Exploration

The commercial availability of the key intermediate 5-(3-methoxyphenyl)isoxazole (CAS 1194374-23-6) from major suppliers, combined with a robust amide coupling step, enables rapid analog generation via late-stage diversification of the acetamide western portion . This contrasts with the p-tolyl series, where the isoxazole intermediate is not widely stocked and requires custom synthesis. For medicinal chemistry teams planning parallel library synthesis to explore SAR around the 4-fluorophenylacetamide region, the 3-methoxyphenyl derivative offers the most expedient synthetic entry point with minimized lead time.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.